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Compound of Interest

Compound Name:
2,6-Bis(trifluoromethyl)benzoic

acid

Cat. No.: B123172 Get Quote

CAS Number: 24821-22-5

This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)benzoic
acid, a key building block in medicinal chemistry and materials science. This document is

intended for researchers, scientists, and drug development professionals, offering detailed

information on its properties, synthesis, and potential applications, with a focus on its role in the

development of anti-inflammatory agents.

Chemical and Physical Properties
2,6-Bis(trifluoromethyl)benzoic acid is a white crystalline solid. The two trifluoromethyl

groups at the ortho positions of the benzoic acid impart unique electronic and steric properties,

influencing its reactivity and the characteristics of its derivatives. These properties make it a

valuable intermediate in the synthesis of complex organic molecules, particularly in the

pharmaceutical and agrochemical industries.[1] The trifluoromethyl groups are known to

enhance lipophilicity, which can improve a drug's ability to cross cell membranes, and can also

increase metabolic stability by blocking sites susceptible to enzymatic degradation.

Table 1: Physical and Chemical Properties
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Property Value Reference

CAS Number 24821-22-5 --INVALID-LINK--

Molecular Formula C₉H₄F₆O₂ --INVALID-LINK--

Molecular Weight 258.12 g/mol --INVALID-LINK--

IUPAC Name
2,6-bis(trifluoromethyl)benzoic

acid
--INVALID-LINK--

Melting Point 138-140 °C --INVALID-LINK--

Appearance White crystalline powder --INVALID-LINK--

SMILES
C1=CC(=C(C(=C1)C(F)

(F)F)C(=O)O)C(F)(F)F
--INVALID-LINK--

InChIKey
XZNLSDPNMNWCRE-

UHFFFAOYSA-N
--INVALID-LINK--

Table 2: Spectroscopic Data

Spectrum Type Key Peaks/Signals Reference

¹H NMR Spectra available --INVALID-LINK--

¹³C NMR Spectra available --INVALID-LINK--

¹⁹F NMR Spectra available --INVALID-LINK--

Mass Spectrometry (GC-MS)
m/z top peak: 241; 2nd

highest: 258; 3rd highest: 194
--INVALID-LINK--

IR Spectroscopy Spectra available --INVALID-LINK--

Synthesis and Experimental Protocols
While the direct synthesis of 2,6-bis(trifluoromethyl)benzoic acid is described in the literature

by Dmowski & Piasecka-Macieiewska, this guide provides a detailed, representative

experimental protocol for the synthesis of a structurally related and medicinally important
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precursor to the selective COX-2 inhibitor, Celecoxib.[2] This synthesis highlights the utility of

trifluoromethylated building blocks in the construction of pharmacologically active molecules.

Experimental Protocol: Synthesis of 1-(4-
methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (A
Celecoxib Precursor)
This protocol describes the Claisen condensation reaction to form a key β-diketone

intermediate necessary for the synthesis of celecoxib and its analogues.

Materials:

para-methyl acetophenone

Ethyl trifluoroacetate

Sodium methoxide

Toluene

Hydrochloric acid (1N)

Brine

Anhydrous magnesium sulfate

Rotary evaporator

Standard laboratory glassware for organic synthesis

Procedure:

To a stirred solution of sodium methoxide in toluene, add para-methyl acetophenone

dropwise at room temperature.

Following the addition, add ethyl trifluoroacetate dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and quench by the slow

addition of 1N hydrochloric acid until the solution is acidic.

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation or recrystallization to yield the

desired 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.
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Synthesis Workflow

Start

Reaction Setup:
- Sodium methoxide in toluene
- Add p-methyl acetophenone

1.

Reagent Addition:
- Add ethyl trifluoroacetate

2.

Reflux
(4-6 hours)

3.

Aqueous Workup:
- Quench with HCl

- Extract with toluene

4.

Purification:
- Dry over MgSO4

- Concentrate
- Vacuum distillation/Recrystallization

5.

Final Product

6.

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of a trifluoromethylated β-diketone.
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Applications in Drug Development: Targeting COX-2
While 2,6-bis(trifluoromethyl)benzoic acid is a versatile intermediate, its structural motifs are

particularly relevant in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[3][4] COX-

2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a key

strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects

compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5]

The COX-2 Signaling Pathway
COX-2 is an inducible enzyme that is upregulated during inflammation. It catalyzes the

conversion of arachidonic acid to prostaglandins, which are key mediators of pain and

inflammation.[6] Selective COX-2 inhibitors, such as Celecoxib, block this pathway, leading to a

reduction in inflammation and pain.[7]

COX-2 Signaling Pathway in Inflammation

Inflammatory Stimuli
(e.g., cytokines, pathogens) Phospholipase A2 (PLA2)activates

Cell Membrane Phospholipids

Arachidonic Acid

hydrolyzes to
COX-2 Enzyme Prostaglandins

(e.g., PGE2)
catalyzes conversion to Pain & Inflammationmediate

2,6-Bis(trifluoromethyl)benzoic
acid derivatives

(e.g., Celecoxib analogues) inhibit

Click to download full resolution via product page

Caption: The role of COX-2 in the inflammatory cascade and the point of intervention for its

inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of compounds,

such as derivatives of 2,6-bis(trifluoromethyl)benzoic acid, against the COX-2 enzyme.

Materials:

Human recombinant COX-2 enzyme
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Arachidonic acid (substrate)

Test compounds (dissolved in DMSO)

Assay buffer (e.g., Tris-HCl)

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Microplate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound dilutions.

Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

Stop the reaction by adding a stop solution (e.g., a strong acid).

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to

the manufacturer's instructions.

Measure the absorbance using a microplate reader.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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COX-2 Inhibition Assay Workflow

Start

Preparation:
- Dilute test compounds

- Prepare reagents

1.

Pre-incubation:
- COX-2 enzyme + test compound

- 37°C for 15 min

2.

Reaction Initiation:
- Add arachidonic acid

- 37°C for 10 min

3.

Reaction Termination:
- Add stop solution

4.

Quantification:
- PGE2 EIA kit

5.

Data Analysis:
- Measure absorbance

- Calculate IC50

6.

IC50 Value

7.

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b123172?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A typical workflow for determining the in vitro inhibitory potency of a compound against

COX-2.

Safety and Handling
2,6-Bis(trifluoromethyl)benzoic acid is classified as a hazardous substance. It is crucial to

handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

H315: Causes skin irritation.[8]

H319: Causes serious eye irritation.[8]

H335: May cause respiratory irritation.[8]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[8]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
2,6-Bis(trifluoromethyl)benzoic acid is a valuable and versatile building block for organic

synthesis, particularly in the field of medicinal chemistry. Its unique structural and electronic

properties, conferred by the two ortho-trifluoromethyl groups, make it an attractive starting

material for the development of novel therapeutic agents. Its relevance in the synthesis of

selective COX-2 inhibitors highlights its potential for creating next-generation anti-inflammatory

drugs with improved safety profiles. This technical guide provides a foundational understanding

of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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